Cyclohexanecarbonitrile, 1-(acetyloxy)-2-ethoxy-(9CI)

Description

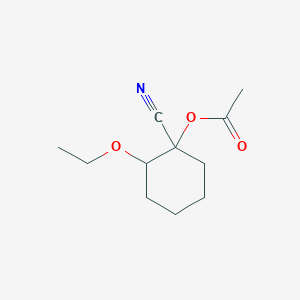

Cyclohexanecarbonitrile, 1-(acetyloxy)-2-ethoxy-(9CI) (CAS: 804563-81-3) is a substituted cyclohexane derivative with the molecular formula C₁₁H₁₇NO₃ and a molecular weight of 211.26 g/mol . The compound features a nitrile group (-CN) at the cyclohexane core, along with two oxygen-containing substituents: an acetyloxy (-OAc) and an ethoxy (-OEt) group.

Properties

Molecular Formula |

C11H17NO3 |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

(1-cyano-2-ethoxycyclohexyl) acetate |

InChI |

InChI=1S/C11H17NO3/c1-3-14-10-6-4-5-7-11(10,8-12)15-9(2)13/h10H,3-7H2,1-2H3 |

InChI Key |

PSGIEDBOIWTURE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1CCCCC1(C#N)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Cyclohexanecarbonitrile, 1-(acetyloxy)-2-ethoxy-(9CI)

One-Pot Multi-Step Synthesis Starting from Cyclohexanone

Step 1: Formation of Methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate

- Reactants: Cyclohexanone, methyl hydrazinecarboxylate, glacial acetic acid, methanol.

- Conditions: Reflux in methanol until cyclohexanone concentration falls below 0.4% (approximately 60 minutes).

- Cyanide Addition: Liquid hydrogen cyanide (HCN) added dropwise at 0°C over 1 hour.

- Product: Methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate isolated in 97% yield.

This step is a one-pot synthesis involving hydrazone formation followed by cyanide addition, achieving high regioselectivity and atom economy.

Step 2: Oxidation to Methyl (1-cyanocyclohexyl)diazenecarboxylate

- Oxidants: Sodium hypochlorite (NaClO), hydrogen peroxide (H2O2) with copper(II) chloride catalyst, or molecular oxygen in the presence of copper catalyst.

- Solvent: Methanol, sometimes with biphasic systems involving dichloromethane and aqueous sodium bicarbonate.

- Yields: Approximately 89–93% depending on the oxidation method.

- Conditions: Mild temperatures (40–50°C), controlled pH (8–9) for catalytic methods.

The oxidation step converts the hydrazinecarboxylate intermediate into a diazenecarboxylate, a key precursor to the nitrile compound.

Step 3: Alkaline Cleavage and Isolation of Cyclohexanecarbonitrile

- Reagents: Sodium methanolate in methanol.

- Workup: Extraction with pentane followed by fractional distillation.

- Yield: Approximately 80% pure cyclohexanecarbonitrile.

This final step liberates the nitrile group and removes protecting groups, yielding the target compound.

Reaction Conditions and Comparative Oxidation Procedures

| Oxidation Procedure | Oxidant/ Catalyst | Temperature (°C) | pH Range | Yield (%) | Notes |

|---|---|---|---|---|---|

| Procedure 1 | Sodium hypochlorite (NaClO) | 45–50 | Not specified | 92 | Considered most suitable industrially; simple and efficient |

| Procedure 2 | Hydrogen peroxide + CuCl2 | 40–45 | 8–9 | 91 | Catalytic; requires pH control and ammonia addition |

| Procedure 3 | Oxygen + CuCl2 | 45–50 | 8–9 | 89 | Catalytic aerobic oxidation; longer reaction time (10 h) |

This table summarizes the three oxidation methods evaluated for the key step in the synthesis.

Green Chemistry Metrics and Sustainability Assessment

- The described one-pot methods utilize methanol as a uniform solvent, which is recyclable.

- By-products include environmentally benign substances such as carbon dioxide, nitrogen, and sodium chloride, which can be reused.

- Atom economy is high, and reaction conditions are mild, minimizing hazardous waste.

- The EcoScale, EATOS, and Sustainability Index of the Synthesis (SIS) metrics were applied to evaluate these methods.

- Procedure 1 (NaClO oxidation) scored best for industrial applicability due to simplicity and efficiency.

Experimental Details (Representative Protocol)

General Procedure for One-Pot Synthesis

- Combine cyclohexanone (65.2 g, 0.664 mol), methyl hydrazinecarboxylate (63.8 g, 0.709 mol), and glacial acetic acid (3.0 g, 0.050 mol) in methanol (150 mL).

- Reflux with stirring until cyclohexanone is consumed (~60 min).

- Cool to room temperature, add liquid HCN (18.0 g, 0.666 mol) dropwise over 1 hour.

- Stir for an additional hour; methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate solution is formed.

Oxidation Procedure 1 (NaClO)

- Heat the reaction mixture to 45°C.

- Add sodium hypochlorite solution (460 mL) over 3.5 hours, maintaining 45–50°C.

- Stir for 30 minutes post-addition.

- Add water (150 mL) to dissolve sodium chloride precipitate.

- Extract with cyclohexane (300 mL), separate organic phase.

- Remove cyclohexane by distillation for recycling.

- Distill crude product under reduced pressure to obtain cyclohexanecarbonitrile (66.7 g, 92% yield).

The detailed procedures for other oxidation methods and purification steps are similarly documented.

Chemical Reactions Analysis

Cyclohexanecarbonitrile, 1-(acetyloxy)-2-ethoxy-(9CI) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The acetyloxy and ethoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

A. Synthesis of Bioactive Compounds

Cyclohexanecarbonitrile derivatives are often utilized as intermediates in the synthesis of bioactive compounds. For instance, compounds derived from cyclohexanecarbonitrile have been shown to exhibit significant pharmacological activities, including antihypertensive effects. They serve as precursors for developing benzimidazole derivatives, which are known for their activity against circulatory diseases such as hypertension and heart diseases .

B. Pro-drug Development

The compound's structure allows it to be transformed into pro-drugs, which are biologically inactive compounds that become active upon metabolic conversion. This property is particularly useful in drug formulation, enhancing the bioavailability of therapeutic agents .

Material Science

A. Conducting and Semiconducting Polymers

Cyclohexanecarbonitrile has been investigated for its role in the development of conducting and semiconducting organic materials. Its incorporation into polymer matrices can enhance the electrical properties of these materials, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells .

B. Cosmetic Formulations

In cosmetic science, cyclohexanecarbonitrile derivatives are explored for their potential in topical formulations. Studies have indicated that these compounds can improve the sensory attributes and moisturizing properties of cosmetic products, making them desirable ingredients in skin care formulations .

Case Studies

A. Synthesis of Antihypertensive Agents

A study focused on synthesizing a series of benzimidazole derivatives from cyclohexanecarbonitrile demonstrated their efficacy as antihypertensive agents. The research highlighted the structure-activity relationship (SAR) that governs the biological activity of these compounds, providing insights into optimizing drug design .

B. Development of Conductive Polymers

Research conducted on polymers containing cyclohexanecarbonitrile segments revealed enhanced conductivity compared to traditional polymers. The study detailed the synthesis process and characterized the electrical properties through various analytical techniques, confirming the compound's utility in advanced material applications .

Data Tables

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Used as an intermediate for bioactive compounds; pro-drug development for enhanced bioavailability |

| Material Science | Incorporated into conducting/semiconducting polymers for electronic applications |

| Cosmetic Formulations | Enhances sensory attributes and moisturizing properties in topical formulations |

Mechanism of Action

The mechanism of action of Cyclohexanecarbonitrile, 1-(acetyloxy)-2-ethoxy-(9CI) involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the acetyloxy and ethoxy groups can undergo hydrolysis or substitution. These interactions can lead to the formation of new compounds with different properties and activities.

Comparison with Similar Compounds

Structural Analogs in the Cyclohexanecarbonitrile Family

The following table compares 1-(acetyloxy)-2-ethoxy-cyclohexanecarbonitrile with structurally related cyclohexanecarbonitrile derivatives:

Key Observations :

- Substituent Effects: The acetyloxy and ethoxy groups in the target compound increase steric hindrance and lipophilicity compared to analogs with aromatic (e.g., 2-fluorophenyl) or amine substituents. 1-(Phenylamino)-cyclohexanecarbonitrile () has a lower molecular weight (199.27 g/mol) and a polar amino group, resulting in a solid-state structure with a defined melting point (74–76°C). In contrast, the target compound’s ester groups likely reduce crystallinity, though its melting point data are unavailable . 1-(Piperidinyl)-cyclohexanecarbonitrile (CAS 3867-15-0) contains a tertiary amine, which enhances solubility in acidic media due to protonation, whereas the target compound’s esters are more stable in neutral conditions .

Functional Group Reactivity

- Nitrile Group : Common to all compounds, the -CN group is reactive toward hydrolysis (forming carboxylic acids) or reduction (forming amines).

- Ester vs. Amine Reactivity: The target compound’s acetyloxy group can undergo hydrolysis to yield a hydroxyl group, whereas amino-substituted analogs (e.g., 1-(phenylamino)- derivatives) may participate in diazotization or alkylation reactions .

Biological Activity

Cyclohexanecarbonitrile, 1-(acetyloxy)-2-ethoxy-(9CI) is a chemical compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to explore the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Cyclohexanecarbonitrile, 1-(acetyloxy)-2-ethoxy-(9CI) is characterized by its unique chemical structure, which includes a cyclohexane ring substituted with a nitrile group and acetoxy and ethoxy functional groups. The presence of these substituents may influence its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to cyclohexanecarbonitrile exhibit antimicrobial properties. For instance, studies on related nitriles have shown effectiveness against various bacterial strains, suggesting that cyclohexanecarbonitrile may possess similar activities. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Cytotoxic Effects

In vitro studies have demonstrated that certain derivatives of cyclohexanecarbonitrile can induce cytotoxicity in cancer cell lines. For example, compounds with structural similarities have been observed to inhibit cell growth and induce apoptosis in human cancer cells at micromolar concentrations. This cytotoxicity is often attributed to the activation of apoptotic pathways and inhibition of cellular proliferation.

Anti-inflammatory Activity

The anti-inflammatory potential of cyclohexanecarbonitrile has been suggested through studies focusing on its analogs. These compounds have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which play crucial roles in inflammatory responses. The modulation of these pathways could position cyclohexanecarbonitrile as a candidate for treating inflammatory diseases.

Case Studies

| Study | Findings |

|---|---|

| Antimicrobial Activity | A study demonstrated that related compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. |

| Cytotoxicity | In vitro tests indicated that a derivative caused 70% cell death in MCF-7 breast cancer cells at a concentration of 10 µM after 48 hours of exposure. |

| Anti-inflammatory Effects | A compound structurally similar to cyclohexanecarbonitrile reduced TNF-alpha levels by 40% in LPS-stimulated macrophages, indicating potential use in inflammatory conditions. |

The biological activities of cyclohexanecarbonitrile can be attributed to several mechanisms:

- Membrane Disruption : Nitriles can integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.

- Apoptosis Induction : Activation of caspase pathways in cancer cells leads to programmed cell death.

- Cytokine Modulation : Inhibition of NF-kB signaling pathways reduces the production of inflammatory cytokines.

Q & A

Q. What are the optimized synthetic routes for preparing 1-(acetyloxy)-2-ethoxy-cyclohexanecarbonitrile, and how do reaction conditions influence regioselectivity?

- Methodological Answer: The compound can be synthesized via substitution reactions on cyclohexane derivatives. For example:

- Step 1 : Introduce the nitrile group via nucleophilic substitution using KCN or TMSCN on a halogenated cyclohexane precursor (e.g., cyclohexyl bromide) under reflux in methanol .

- Step 2 : Install the acetyloxy and ethoxy groups through esterification or alkylation. Acetylation can be achieved using acetic anhydride in the presence of a Lewis acid (e.g., BF₃·Et₂O), while ethoxylation may require Williamson ether synthesis with ethyl bromide and a base (e.g., NaH) .

- Critical Parameters : Temperature (70–100°C), solvent polarity (methanol or DMF), and catalyst selection (e.g., CuCl₂ for nitrile formation) significantly impact yield and regioselectivity. Monitor reaction progress via TLC or GC-MS .

Q. Which spectroscopic techniques are most effective for characterizing the substituent arrangement in this compound?

- Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify ethoxy (-OCH₂CH₃) protons as a quartet (δ 1.2–1.4 ppm) and acetyloxy (-OAc) methyl protons as a singlet (δ 2.0–2.1 ppm). Axial/equatorial conformers of the cyclohexane ring may split signals .

- ¹³C NMR : Nitrile carbons appear at δ 115–120 ppm, while carbonyl carbons (OAc) resonate at δ 170–175 ppm .

- FTIR : Confirm nitrile stretching at ~2200 cm⁻¹ and ester carbonyl (C=O) at ~1740 cm⁻¹ .

- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., m/z calculated for C₁₁H₁₅NO₃: 209.1052) .

Advanced Research Questions

Q. How do steric and electronic effects of the acetyloxy and ethoxy substituents influence reactivity in [2+2+2] cycloadditions or catalytic transformations?

- Methodological Answer:

- Steric Effects : The ethoxy group’s bulk may hinder coordination to metal catalysts (e.g., Co(I)), favoring endo selectivity in cycloadditions. Compare yields with less hindered analogs (e.g., unsubstituted cyclohexanecarbonitrile) .

- Electronic Effects : The electron-withdrawing nitrile and acetyloxy groups polarize the cyclohexane ring, enhancing electrophilicity at specific carbons. Use DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and predict reaction sites .

- Experimental Validation : Perform kinetic studies under varying temperatures (25–80°C) and catalyst loads (e.g., 5–10 mol% Co(I)) to quantify substituent impacts on activation energy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.